8-Aminoadenosine

Vue d'ensemble

Description

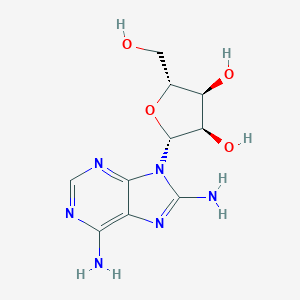

8-Aminoadenosine is a ribosyl nucleoside analog known for its significant biological activities. It is a modified form of adenosine where an amino group replaces the hydrogen atom at the eighth position of the adenine ring. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting key signaling pathways involved in cell growth and survival .

Applications De Recherche Scientifique

8-Aminoadenosine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Studied for its role in inhibiting cellular ATP levels and mRNA synthesis.

Medicine: Investigated for its potential as an anti-cancer agent, particularly in multiple myeloma and mantle cell lymphoma. .

Industry: Utilized in the development of novel therapeutic agents and as a research tool in biochemical studies

Mécanisme D'action

Target of Action

8-Aminoadenosine (8-NH2-Ado) is a RNA-directed nucleoside analogue . Its primary targets are the Akt/mTOR signaling pathway and the process of mRNA synthesis . Akt/mTOR is a key pathway in cell survival and proliferation, while mRNA synthesis is crucial for protein production within the cell .

Mode of Action

This compound interacts with its targets by reducing cellular ATP levels and inhibiting mRNA synthesis . It blocks the Akt/mTOR signaling pathway, leading to the induction of autophagy and apoptosis in a p53-independent manner . This means that it can induce cell death even in cells where the p53 tumor suppressor gene is inactive or mutated .

Biochemical Pathways

The compound affects multiple biochemical pathways. By blocking the Akt/mTOR signaling pathway, it impacts multiple growth and survival pathways . It also inhibits the process of mRNA synthesis, which disrupts protein production within the cell .

Pharmacokinetics

This suggests that cellular uptake and metabolic conversion are key factors influencing its bioavailability and efficacy .

Result of Action

The action of this compound results in significant cellular changes. It induces autophagy, a process where the cell degrades its own components, and apoptosis, a form of programmed cell death . These effects contribute to its antitumor activity .

Analyse Biochimique

Biochemical Properties

8-Aminoadenosine is known to reduce cellular ATP levels and inhibit mRNA synthesis . It interacts with various enzymes and proteins, including Akt and mTOR, blocking their signaling pathways . The nature of these interactions involves the reduction of ATP levels and the inhibition of mRNA synthesis, which subsequently affects the functioning of these proteins .

Cellular Effects

This compound has significant effects on various types of cells. It has been found to induce autophagy and apoptosis in a p53-independent manner . This means that this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds with biomolecules like Akt and mTOR, blocking their signaling pathways . This leads to changes in gene expression, enzyme inhibition or activation, and a reduction in ATP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the accumulation of this compound triphosphate (8-NH2-ATP) and the loss of endogenous ATP occur over time . This indicates the stability of this compound and its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the ATP metabolic pathway . It interacts with enzymes involved in this pathway, reducing ATP levels and inhibiting mRNA synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Aminoadenosine can be synthesized through the reaction of 8-azido-2’-deoxyadenosine with aqueous ammonia or primary and secondary amines. This reaction converts the azido group to an amino group, yielding 8-amino-2’-deoxyadenosine in excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution reactions and purification processes such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoadenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent nucleoside.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Adenosine.

Substitution: Various substituted derivatives depending on the reagents used

Comparaison Avec Des Composés Similaires

8-Chloro-adenosine: Similar in structure but less effective in inducing cell death compared to 8-Aminoadenosine.

8-Aminoguanosine: Another nucleoside analog with similar biological activities.

8-Azaguanine: Known for its antitumor properties

Uniqueness: this compound is unique due to its higher efficacy in causing cell death at lower concentrations compared to similar compounds like 8-Chloro-adenosine. Its ability to inhibit multiple signaling pathways and induce apoptosis and autophagy makes it a promising candidate for therapeutic applications .

Activité Biologique

8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analogue that has garnered attention for its biological activities, particularly in the context of cancer therapy. This compound exhibits unique mechanisms of action that inhibit transcription and induce apoptosis, making it a candidate for treating various malignancies, notably multiple myeloma and breast cancer. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Transcription Inhibition

This compound functions primarily as a transcription inhibitor. Research indicates that it competes with ATP for incorporation into RNA, leading to a decrease in mRNA synthesis. This inhibition is characterized by:

- Loss of ATP : Treatment with 8-NH2-Ado results in a significant reduction in endogenous ATP levels, which are crucial for mRNA synthesis and polyadenylation .

- Inhibition of RNA Polymerase II : The phosphorylation of RNA polymerase II's COOH terminal domain declines sharply upon treatment, suggesting that 8-amino-ATP competes with ATP at CDK7 and CDK9, critical kinases involved in transcription regulation .

- Transcription Termination : In vitro assays demonstrate that 8-amino-ATP is incorporated into nascent RNA at the 3'-end, resulting in premature transcription termination .

Induction of Apoptosis

The cytotoxic effects of this compound are evident in various cancer cell lines:

- Cell Death Pathways : Studies show that 8-NH2-Ado induces apoptosis through both p53-dependent and p53-independent pathways. It activates caspases and leads to a decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to cell death .

- Phosphorylation Changes : The compound causes a dramatic loss of phosphorylation in key signaling proteins such as ERK1/2, p38 MAPK, and Akt kinase, which are essential for cell survival. This dephosphorylation occurs rapidly after treatment and is associated with the induction of apoptosis .

Multiple Myeloma

In preclinical studies involving multiple myeloma cell lines, this compound has shown potent cytotoxic effects:

- Cytotoxicity Assessment : The compound was tested across various concentrations (1 to 30 µmol/L), demonstrating a concentration-dependent increase in apoptosis markers such as Annexin V binding and caspase activation .

- Mechanistic Insights : The mechanism involves significant depletion of ATP levels and the accumulation of 8-NH2-ATP within cells, leading to reduced viability and increased apoptotic markers .

Breast Cancer

Research has also highlighted the efficacy of this compound against breast cancer subtypes:

- Comparative Efficacy : In studies comparing 8-NH2-Ado with traditional chemotherapeutics like gemcitabine and etoposide, it was found to be more effective at inhibiting growth in triple-negative breast cancer cell lines .

- Novel Pathways : The compound induces cell death through mechanisms distinct from traditional apoptosis pathways, suggesting its potential as a novel therapeutic agent in resistant cancer types .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Transcription Inhibition | Decreased mRNA synthesis | Competition with ATP; incorporation into RNA |

| Apoptosis Induction | Increased cell death | Activation of caspases; loss of mitochondrial potential |

| Signaling Pathway Disruption | Loss of phosphorylation in survival proteins | Rapid dephosphorylation leading to apoptosis |

Propriétés

IUPAC Name |

2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWFQILDUEEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935889 | |

| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15830-57-6, 15830-62-3, 3868-33-5 | |

| Record name | NSC112435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC111701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided abstracts don't specify all spectroscopic data, here's what we know:

A: 8-aminoadenosine itself is not described as a catalyst in these studies. Instead, its mode of action revolves around its metabolic conversion and subsequent interaction with cellular enzymes and processes. [, ]

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

A: Structural modifications to the adenosine molecule, particularly at the 8-position, significantly influence its interaction with methionyl-tRNA synthetase. [] For instance, replacing the 8-hydrogen with an amino group (as in this compound) dramatically increases its inhibitory potency compared to adenosine. [] This suggests that the 8-amino group plays a crucial role in enhancing binding affinity. Modifications at other positions, like 1, 2, and 6, tend to diminish the inhibitory effect. []

A: While specific stability data and formulation strategies aren't outlined in the provided research, the use of this compound in cell-based and in vivo models implies its stability under typical experimental conditions. [, ] Further research is needed to determine its stability profile in various environments and explore formulations that might optimize its delivery and efficacy.

ANone: The provided research focuses primarily on the mechanism of action and pre-clinical efficacy of this compound. Therefore, specific details regarding SHE regulations, comprehensive PK/PD profiling, long-term toxicity, specific drug delivery strategies, identified biomarkers, detailed analytical techniques, environmental impact assessment, in-depth solubility studies, quality control measures, immunogenicity assessment, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility, comparative analyses of alternatives, recycling protocols, research infrastructure, historical context, and cross-disciplinary applications are not discussed within these abstracts.

A: While specific historical milestones aren't outlined in the abstracts, research on this compound appears to have progressed from understanding its interactions with enzymes like methionyl-tRNA synthetase [, ] to exploring its potential as an anti-cancer agent in pre-clinical models of myeloma, mantle cell lymphoma, and lung carcinoma. [, , ]

A: The research on this compound showcases clear synergies between disciplines such as biochemistry, molecular biology, and pharmacology. For example, understanding its biochemical interactions with enzymes like PAP [] provides insights into its effects on cellular processes like mRNA processing and translation, which are investigated using molecular biology techniques. [] This knowledge then translates into pre-clinical studies in cancer models, highlighting the interdisciplinary nature of this research. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.